N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride
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Overview
Description
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride, commonly known as Quinacrine, is a synthetic compound that has been used in various scientific research applications. It was first synthesized in 1930 and has since been used in a variety of biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of Quinacrine is not fully understood, but it is believed to work by intercalating into DNA and RNA, thereby interfering with their replication and transcription. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication.
Biochemical And Physiological Effects
Quinacrine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. It has also been shown to have anti-inflammatory properties and to inhibit the production of certain cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using Quinacrine in lab experiments is its fluorescent properties, which make it useful as a probe for DNA, RNA, and proteins. It is also relatively easy to synthesize and purify. However, Quinacrine has some limitations, including its potential toxicity and the fact that it can intercalate into both normal and cancerous cells, making it difficult to target specific cells.
Future Directions
There are several potential future directions for research involving Quinacrine. One area of interest is its potential use in cancer treatment, particularly in combination with other drugs. Another area of research is its potential use as an immunomodulatory agent, particularly in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of Quinacrine and its potential side effects.
Synthesis Methods
The synthesis of Quinacrine involves the condensation of 4-aminobenzyl alcohol with 4-(bis(2-chloroethyl)amino)benzaldehyde, followed by the addition of 4-chloroaniline and quinoline. The resulting product is then purified and converted into the monohydrochloride salt form.
Scientific Research Applications
Quinacrine has been used in various scientific research applications, including as a fluorescent probe for DNA, RNA, and proteins. It has also been used as an antimalarial drug and a treatment for certain autoimmune diseases. In addition, Quinacrine has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
properties
CAS RN |
133041-54-0 |
---|---|
Product Name |
N-(4-((4-(Bis(2-chloroethyl)amino)phenyl)methyl)phenyl)-4-quinolinamine monohydrochloride |
Molecular Formula |
C26H26Cl3N3 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C26H25Cl2N3.ClH/c27-14-17-31(18-15-28)23-11-7-21(8-12-23)19-20-5-9-22(10-6-20)30-26-13-16-29-25-4-2-1-3-24(25)26;/h1-13,16H,14-15,17-19H2,(H,29,30);1H |
InChI Key |
RLFGZCRMNDFORQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)CC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Other CAS RN |
133041-54-0 |
synonyms |
N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]phenyl]quinolin-4-amin e hydrochloride |
Origin of Product |
United States |
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